REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1.[B:18](OC(C)C)([O:23]C(C)C)[O:19]C(C)C.C([Li])CCC.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([B:18]([OH:23])[OH:19])[C:5]([O:9][CH3:10])=[CH:4][C:3]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1 |f:3.4|
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Name
|
2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl
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Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)I)OC)C1=CC(=CC=C1)F
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Name
|
|
Quantity
|
1.399 mL
|
Type
|
reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
23.17 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.409 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Type
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CUSTOM
|
Details
|
The resulting biphasic mixture was stirred for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The flask was cooled in a dry ice-acetone bath for 10 min
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Duration
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10 min
|
Type
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CUSTOM
|
Details
|
partitioned between water and ether
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the ethereal layer was extracted with water (2×)
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Type
|
WASH
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Details
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The combined aq. extracts were washed with ether
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Type
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EXTRACTION
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Details
|
the ethereal layer was back-extracted with water
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Type
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EXTRACTION
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Details
|
the aq. mixture was extracted with DCM (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined DCM-layers were dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)B(O)O)OC)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.06 mmol | |
AMOUNT: MASS | 0.859 g | |
YIELD: PERCENTYIELD | 66.1% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |